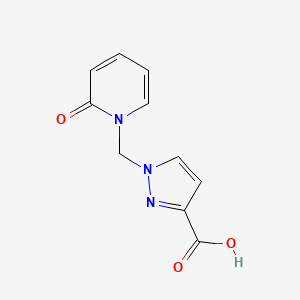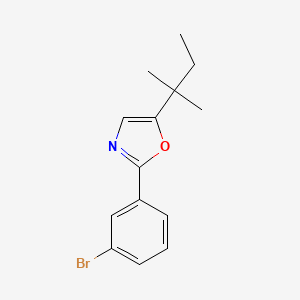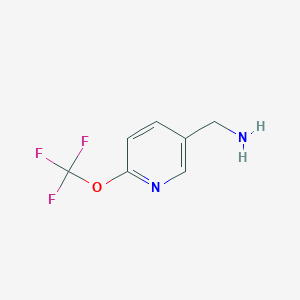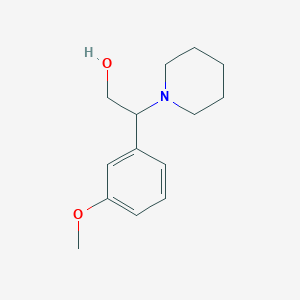![molecular formula C14H21Cl2N3 B11812337 2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)
2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine est un composé chimique qui appartient à la classe des dérivés de benzimidazole. Les benzimidazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé, en particulier, a montré un potentiel dans diverses applications de recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 1-méthyl-1H-benzo[d]imidazole avec la cyclohexylamine en présence d'un catalyseur approprié. La réaction est réalisée sous reflux, et le produit est isolé et purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Divers nucléophiles, tels que les halogénures, dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro ou hydroxyl correspondants, tandis que la réduction peut produire des dérivés amine ou alcool.
Applications de recherche scientifique
Le dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, telles que le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et affectant diverses voies biochimiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la progression des maladies, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Méthyl-1H-benzo[d]imidazol-2-amine
- 2-Cyclohexyl-1H-benzo[d]imidazole
- 1-Méthyl-2-phényl-1H-benzo[d]imidazole
Unicité
Le dihydrochlorure de 2-cyclohexyl-1-méthyl-1H-benzo[d]imidazol-5-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé aux composés similaires, il peut présenter des affinités de liaison, une sélectivité et une puissance différentes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C14H21Cl2N3 |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2-cyclohexyl-1-methylbenzimidazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10;;/h7-10H,2-6,15H2,1H3;2*1H |
Clé InChI |
UIJVJXKHUDWTPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N)N=C1C3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)

![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)



![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)

